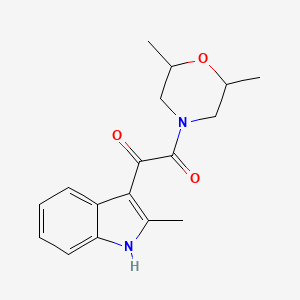
1-(2,6-dimethylmorpholino)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,6-dimethylmorpholino)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione, also known as DMDD, is a potent and selective inhibitor of the enzyme protein kinase CK2. CK2 is a ubiquitous and constitutively active serine/threonine kinase that regulates a wide range of cellular processes, including cell proliferation, differentiation, apoptosis, and DNA repair. DMDD has been shown to have promising anticancer activity in preclinical studies, making it a potential candidate for cancer therapy.
Scientific Research Applications
Synthesis and Structural Characterization
Researchers have synthesized and characterized various compounds with structural similarities to the compound , highlighting their potential in scientific research. For instance, the study by Kaynak et al. (2013) explored the synthesis, crystal structures, and molecular interactions of novel compounds derived from 5-trifluoromethoxy-1H-indole-2,3-dione, revealing insights into their hydrogen bonding and molecular frameworks Kaynak et al., 2013.
Anticorrosion and Antibacterial Properties
The compound "1-(morpholinomethyl)indoline-2,3-dione" and its derivatives have been investigated for their anticorrosion and antibacterial activities. These studies demonstrate the utility of such compounds in protecting metals against corrosion and offering antibacterial benefits, thereby indicating their significance in materials science and pharmacology Miao, 2014.
Photophysical Properties and Application
The research on benzoisoquinoline-1,3-dione acceptor-based compounds as thermally activated delayed fluorescent (TADF) emitters by Yun and Lee (2017) showcases the application of such structures in developing high-efficiency red TADF devices. This study underlines the importance of structural design in achieving desired photophysical properties for practical applications in the field of optoelectronics Yun & Lee, 2017.
properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-10-8-19(9-11(2)22-10)17(21)16(20)15-12(3)18-14-7-5-4-6-13(14)15/h4-7,10-11,18H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNMWCXEMKGURC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

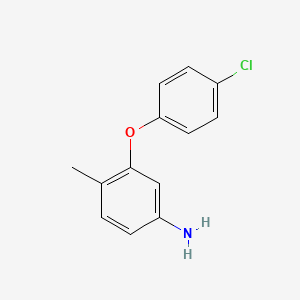
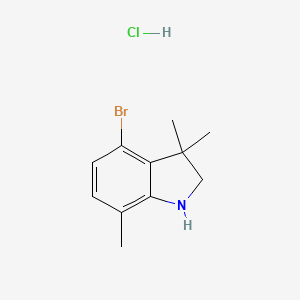
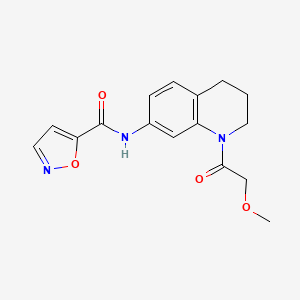

![N-(5-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2670847.png)
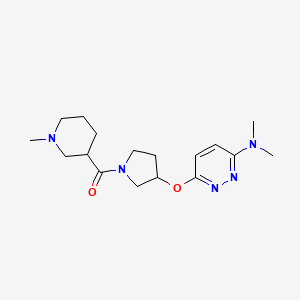
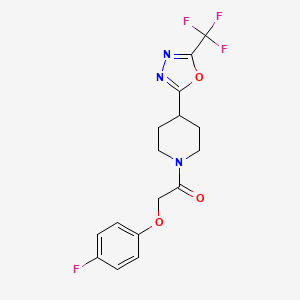
![N-(1-cyanocyclopentyl)-2-({4-[(difluoromethyl)sulfanyl]phenyl}amino)acetamide](/img/structure/B2670852.png)

![2-(4-Morpholin-4-yl-4-oxobutyl)benzo[de]isoquinoline-1,3-dione](/img/structure/B2670855.png)
![N-(2,6-difluorobenzyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2670856.png)

![N-(2-ethoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2670860.png)
![1-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2670861.png)